2-{[1,3]thiazolo[4,5-c]pyridin-2-yl}-2,3-dihydro-1H-isoindole
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Overview
Description
2-{[1,3]thiazolo[4,5-c]pyridin-2-yl}-2,3-dihydro-1H-isoindole is a heterocyclic compound that combines the structural motifs of thiazole, pyridine, and isoindole. These moieties are known for their significant biological and pharmacological activities. The compound’s unique structure makes it a valuable subject for research in medicinal chemistry and drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[1,3]thiazolo[4,5-c]pyridin-2-yl}-2,3-dihydro-1H-isoindole typically involves the reaction of hydrazonoyl halides with 2-(1-(4-(1,3-dioxoisoindolin-2-yl)phenyl)ethylidene)hydrazinecarbothioamide in ethanol and triethylamine . This reaction yields the desired compound along with other derivatives, which can be separated and purified using standard techniques such as column chromatography .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst concentrations, to ensure high yield and purity. Industrial production may also involve continuous flow synthesis to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
2-{[1,3]thiazolo[4,5-c]pyridin-2-yl}-2,3-dihydro-1H-isoindole undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups, enhancing the compound’s reactivity and potential biological activity.
Reduction: Reduction reactions can modify the electronic properties of the compound, potentially altering its biological interactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride (NaH) and alkyl halides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can result in a wide range of derivatives with varying functional groups .
Scientific Research Applications
2-{[1,3]thiazolo[4,5-c]pyridin-2-yl}-2,3-dihydro-1H-isoindole has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-{[1,3]thiazolo[4,5-c]pyridin-2-yl}-2,3-dihydro-1H-isoindole involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, thereby exerting its anticancer effects .
Comparison with Similar Compounds
Similar Compounds
Thiazolo[4,5-b]pyridines: These compounds share a similar thiazole-pyridine core and exhibit a range of biological activities, including antioxidant, antimicrobial, and anti-inflammatory properties.
Pyrano[2,3-d]thiazoles: These compounds also contain a thiazole ring and are known for their applications in drug development against obesity, hyperlipidemia, and atherosclerotic diseases.
Uniqueness
2-{[1,3]thiazolo[4,5-c]pyridin-2-yl}-2,3-dihydro-1H-isoindole stands out due to its incorporation of the isoindole moiety, which may enhance its biological activity and specificity. This unique combination of structural motifs makes it a valuable compound for further research and development .
Properties
Molecular Formula |
C14H11N3S |
---|---|
Molecular Weight |
253.32 g/mol |
IUPAC Name |
2-(1,3-dihydroisoindol-2-yl)-[1,3]thiazolo[4,5-c]pyridine |
InChI |
InChI=1S/C14H11N3S/c1-2-4-11-9-17(8-10(11)3-1)14-16-12-7-15-6-5-13(12)18-14/h1-7H,8-9H2 |
InChI Key |
HVJZECPBXLEYOJ-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=CC=CC=C2CN1C3=NC4=C(S3)C=CN=C4 |
Origin of Product |
United States |
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